Product packaging for 2,4-Dinitro-5-fluorobenzamide(Cat. No.:CAS No. 1823481-43-1)

2,4-Dinitro-5-fluorobenzamide

Cat. No.: B6310969
CAS No.: 1823481-43-1
M. Wt: 229.12 g/mol
InChI Key: OBQDYJWOEVOKNG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Fluorinated Benzamides

The exploration of fluorinated organic compounds has a rich history, with their systematic investigation gaining momentum in the mid-20th century. Initially, the introduction of fluorine into organic molecules was a synthetic challenge. However, as techniques for fluorination became more sophisticated, the number and variety of fluorinated compounds accessible to researchers expanded dramatically. acn.edu.autandfonline.com

Benzamides, amides of benzoic acid, have long been a staple in organic chemistry. The journey into fluorinated benzamides began as an extension of the broader interest in organofluorine chemistry. sysu.edu.cn Researchers started to explore how the incorporation of fluorine atoms into the benzamide (B126) structure would influence its physical, chemical, and biological properties. tandfonline.com Early studies often focused on the synthesis and basic characterization of these novel compounds.

Over the past three decades, research on fluorinated benzamides has intensified significantly, leading to a substantial increase in the number of published studies and archived crystal structures. mdpi.commdpi.com This surge in research has been driven by the realization that fluorine substitution can lead to compounds with enhanced properties, making them valuable in medicinal chemistry and materials science. acn.edu.autandfonline.com The development of advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, has been instrumental in elucidating the precise three-dimensional structures and electronic properties of these molecules. mdpi.commdpi.com

Significance of Dinitro- and Fluoro- Substitutions in Advanced Organic Synthesis and Chemical Biology

The presence of both dinitro and fluoro substituents on an aromatic ring, as seen in 2,4-Dinitro-5-fluorobenzamide, creates a molecule with a unique and powerful combination of properties that are highly significant in both advanced organic synthesis and chemical biology.

Fluoro-Substitutions: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and drug design. fiveable.menih.gov Key attributes of fluorine that contribute to its significance include:

High Electronegativity: Fluorine is the most electronegative element, which can significantly alter the electronic properties of a molecule, influencing its reactivity and intermolecular interactions. tandfonline.comfiveable.me

Small Size: The van der Waals radius of fluorine is comparable to that of a hydrogen atom, allowing it to often be substituted for hydrogen without causing significant steric hindrance. tandfonline.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a drug molecule, leading to a longer biological half-life. tandfonline.com

Enhanced Binding Affinity: Fluorine substitution can enhance the binding affinity of a ligand to its target protein through various interactions, including hydrogen bonding and dipole-dipole interactions. tandfonline.comresearchgate.net

Dinitro-Substitutions: The nitro group (NO₂) is a potent electron-withdrawing group, and its presence on an aromatic ring has profound effects: wikipedia.org

Activation for Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of nitro groups activates the aromatic ring towards nucleophilic attack. wikipedia.orgnih.gov This is particularly true when the nitro groups are positioned ortho and para to a leaving group, as is the case for the fluorine atom in this compound. This activation facilitates the displacement of the fluorine by a wide range of nucleophiles, making the compound a versatile building block in organic synthesis. beilstein-journals.orgresearchgate.net

Modulation of Acidity: The electron-withdrawing effect of nitro groups can increase the acidity of nearby protons. wikipedia.org

Explosophoric Properties: The nitro group is a key component of many energetic materials. wikipedia.org

The combination of dinitro and fluoro substituents in this compound results in a highly reactive and versatile molecule. The fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions, readily displaced by various nucleophiles due to the activating effect of the two nitro groups. This reactivity makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules.

Overview of Current Research Trajectories for this compound and Analogs

Current research involving this compound and its analogs is multifaceted, spanning several key areas of chemical science.

One major research trajectory focuses on its utility as a versatile synthetic intermediate. The high reactivity of the fluorine atom towards nucleophilic displacement allows for the facile introduction of a wide range of functional groups. nih.gov This makes it a valuable starting material for the synthesis of complex heterocyclic compounds and other substituted benzamides. sysu.edu.cnnih.gov

In the realm of medicinal chemistry, analogs of this compound are being investigated for their potential biological activities. For instance, the related compound 2,4-dinitro-5-ethyleneiminobenzamide (CB 1954) has been shown to be a potent and selective inhibitor of the growth of certain cancer cells. nih.gov This highlights the potential for dinitrobenzamide scaffolds in the development of therapeutic agents. Research in this area often involves the synthesis of libraries of analogs with different substituents at the 5-position to explore structure-activity relationships.

Furthermore, fluorinated benzamides, in general, are being explored as potential inhibitors for various enzymes and as imaging agents. For example, fluorinated benzamides have been investigated as histone deacetylase (HDAC) inhibitors and as radiotracers for positron emission tomography (PET) imaging. mdpi.com While direct research on this compound in these specific applications is less documented, the fundamental properties of the molecule suggest its potential as a scaffold for the design of new probes and therapeutic candidates.

Another area of interest is the study of the fundamental chemical properties of such highly substituted aromatic systems. Researchers are interested in understanding the interplay of the electronic effects of the nitro and fluoro groups on the molecule's reactivity, stability, and spectroscopic properties. acs.org Computational studies, in conjunction with experimental work, are often employed to gain a deeper understanding of these molecular characteristics. nih.gov

The development of novel synthetic methodologies for the preparation of fluorinated and nitrated aromatic compounds also remains an active area of research. researchgate.net Efficient and selective methods for introducing these functional groups are crucial for accessing new and diverse chemical entities for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FN3O5 B6310969 2,4-Dinitro-5-fluorobenzamide CAS No. 1823481-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,4-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O5/c8-4-1-3(7(9)12)5(10(13)14)2-6(4)11(15)16/h1-2H,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQDYJWOEVOKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,4 Dinitro 5 Fluorobenzamide

Established Synthetic Routes to 2,4-Dinitro-5-fluorobenzamide and Related Benzamide (B126) Scaffolds

The construction of the this compound scaffold can be approached through several established synthetic strategies, primarily involving the formation of the amide bond and the introduction of the fluorine substituent.

Condensation Reactions in Benzamide Synthesis

The formation of the benzamide moiety is classically achieved through the condensation of a carboxylic acid or its activated derivative with an amine. In the context of this compound, this would typically involve the reaction of 2,4-dinitro-5-fluorobenzoic acid with ammonia (B1221849) or a protected ammonia equivalent. The direct condensation of carboxylic acids and amines is a fundamental transformation in organic synthesis. ucla.edu Various reagents have been developed to facilitate this process by activating the carboxylic acid.

A common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 2,4-dinitro-5-fluorobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This activated intermediate then readily reacts with ammonia to furnish this compound.

Alternatively, a range of coupling agents can be employed to promote the direct amidation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under milder conditions.

Reagent/MethodDescriptionApplicability to this compound
Acyl Chloride FormationConversion of the carboxylic acid to a highly reactive acyl chloride using reagents like SOCl₂ or (COCl)₂.Highly applicable. The electron-withdrawing nitro groups may enhance the reactivity of the acyl chloride.
Carbodiimide CouplingUse of coupling agents like DCC or EDC to activate the carboxylic acid for direct reaction with an amine.Applicable, offering milder reaction conditions compared to the acyl chloride route.

Nucleophilic Aromatic Substitution Approaches for Fluorinated Aryl Ethers

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the two nitro groups positioned ortho and para to it. researchgate.netgoogle.com This reactivity is a cornerstone for the synthesis of various derivatives. The synthesis of the parent compound itself can be envisioned starting from a precursor like 1,5-difluoro-2,4-dinitrobenzene (B51812).

In a hypothetical route, selective nucleophilic substitution of one fluorine atom in 1,5-difluoro-2,4-dinitrobenzene with a protected amide nucleophile, followed by deprotection, could yield the target molecule. More practically, the reaction of 1,5-difluoro-2,4-dinitrobenzene with ammonia could potentially lead to the formation of 5-fluoro-2,4-dinitroaniline, which would then need to be converted to the benzamide. However, direct amidation of a fluorinated dinitrobenzene derivative is a more direct approach. For instance, studies on the reaction of 4,5-difluoro-1,2-dinitrobenzene with amines have shown that the fluorine atoms are readily displaced in preference to the nitro groups. core.ac.uk This principle supports the feasibility of synthesizing this compound from a difluoro precursor.

The high degree of activation provided by the two nitro groups makes the aromatic ring highly electrophilic, facilitating attack by nucleophiles. masterorganicchemistry.com The order of reactivity for leaving groups in SNAr reactions is typically F > Cl > Br > I, making fluorinated substrates particularly suitable for these transformations. researchgate.net

One-Pot Synthetic Strategies for Complex Benzamide Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govchemistryviews.org For the synthesis of complex benzamide derivatives, multi-component reactions (MCRs) or tandem reaction sequences can be employed. While a specific one-pot synthesis for this compound is not prominently described, general methodologies for benzamide synthesis can be adapted.

For instance, a one-pot procedure could involve the in-situ generation of 2,4-dinitro-5-fluorobenzoic acid from a suitable precursor, followed by immediate amidation without isolation of the intermediate acid. Another conceptual approach could be a tandem SNAr and amidation sequence. Starting from a more readily available precursor, a nucleophilic substitution to introduce the fluorine, followed by a one-pot conversion of another functional group into the benzamide, could be a plausible strategy.

The development of novel catalytic systems continues to expand the scope of one-pot reactions for the synthesis of highly functionalized molecules. nih.gov

Advanced Synthetic Techniques for this compound Derivatives

The inherent reactivity of the this compound scaffold allows for the application of advanced synthetic methods to generate diverse derivatives.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the fluorine atom, the aromatic C-H bonds, and the nitro groups—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. youtube.comyoutube.comyoutube.com

The fluorine atom is the most likely site for nucleophilic attack, as discussed in section 2.1.2. By choosing appropriate nucleophiles and reaction conditions, a wide array of derivatives can be synthesized via SNAr. For example, reaction with alkoxides would yield the corresponding ethers, while reaction with amines would lead to substituted anilines.

The aromatic C-H bonds, although deactivated by the electron-withdrawing groups, can potentially be functionalized using specific methodologies. The regioselectivity of such reactions would be governed by the directing effects of the existing substituents. The C-H bond at the 6-position is the most likely candidate for electrophilic attack if conditions could overcome the severe deactivation of the ring. Conversely, directed metalation strategies could potentially target specific C-H bonds.

The nitro groups can also be chemically transformed. Selective reduction of one nitro group in the presence of the other is a common challenge in nitroarene chemistry. youtube.com Achieving such selectivity would provide access to valuable amino-nitro benzamide building blocks.

Functional GroupPotential TransformationSelectivity Challenge
FluorineNucleophilic Aromatic Substitution (SNAr)Generally high reactivity at this position.
Aromatic C-HDirected Metalation, Electrophilic SubstitutionOvercoming the deactivating effect of the nitro groups and achieving regioselectivity.
Nitro GroupsReduction to amines, displacementSelective reduction of one nitro group over the other.

Transition Metal-Mediated C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. acs.orgnih.gov For a highly electron-deficient substrate like this compound, C-H activation presents a significant challenge but also a great opportunity for novel derivatization.

Palladium-catalyzed C-H functionalization is a well-established field. researchgate.net While often applied to electron-rich or neutral aromatic systems, recent advancements have enabled the functionalization of electron-deficient arenes. researchgate.net The benzamide group itself can act as a directing group, typically favoring ortho-C-H functionalization. researchgate.net In the case of this compound, this would direct functionalization to the C-H bond at the 3-position. However, the strong deactivation of the ring by the nitro groups might hinder this process.

Recent developments in palladium-catalyzed C-H fluorination offer a potential route to introduce additional fluorine atoms onto the aromatic ring, although these methods are often developed for less deactivated substrates. nih.govspringernature.comresearchgate.net The use of specialized ligands and oxidants is crucial in these transformations.

Ruthenium and other transition metals have also been employed for C-H functionalization, sometimes exhibiting different regioselectivities compared to palladium. researchgate.net The choice of catalyst, ligand, and reaction conditions is paramount in achieving the desired C-H functionalization on such a challenging substrate.

Principles of Green Chemistry in Scalable Synthesis

The scalable synthesis of this compound, while not extensively detailed in dedicated literature, can be approached by applying modern, sustainable chemical practices to the formation of its core functional groups. The final step in a likely synthesis route would be the formation of the amide bond from a corresponding carboxylic acid precursor, 2,4-dinitro-5-fluorobenzoic acid. Green chemistry principles are paramount in developing a large-scale, environmentally responsible process for this conversion. rsc.orgsigmaaldrich.comucl.ac.uk

Key green chemistry considerations for the amidation step include:

Catalytic Methods: Traditional amide bond formation often relies on stoichiometric activating agents (e.g., carbodiimides), which generate significant waste. ucl.ac.uk Catalytic methods, employing boronic acids, zirconium, or copper catalysts, offer a more atom-economical alternative. researchgate.net

Enzymatic Synthesis: Biocatalysis represents a highly sustainable approach. rsc.org Enzymes, such as Candida antarctica lipase (B570770) B, can catalyze the direct amidation of carboxylic acids and amines in greener solvents like cyclopentyl methyl ether, often with high yields and minimal purification requirements. nih.gov This method avoids hazardous reagents and reduces energy consumption. nih.gov

Solvent Selection: The choice of solvent is critical. Water is an ideal green solvent, and methods for the metal-free reduction of nitroaromatics in water have been developed, which could be relevant for modifications of the target molecule. organic-chemistry.org For the amidation step, minimizing the use of hazardous organic solvents is a key goal. nih.gov

Energy Efficiency: Reactions that can be conducted at or near ambient temperature, such as some boronic acid-catalyzed amidations, are preferable to reduce energy consumption. sigmaaldrich.com

The following table outlines a comparison of traditional versus greener amidation methods applicable to the synthesis of this compound.

FeatureStoichiometric Reagents (e.g., EDC, HATU)Catalytic Methods (e.g., Boronic Acids)Enzymatic Methods (e.g., Lipase)
Reagent Ratio StoichiometricCatalyticCatalytic
Byproducts Significant (e.g., urea (B33335) derivatives)MinimalMinimal (often just water)
Solvents Often chlorinated solventsGreener alternatives possibleGreen solvents (e.g., CPME), water
Conditions Mild to moderate temperaturesOften room temperatureMild temperatures (e.g., 60 °C)
Atom Economy LowHighHigh

Mechanistic Investigations of this compound Chemical Reactions

The chemical reactivity of this compound is dominated by the interplay of its functional groups: two electron-withdrawing nitro groups, a reactive fluorine atom on an aromatic ring, and a benzamide moiety.

Oxidation and Reduction Pathways of Nitro and Amido Moieties

Reduction of Nitro Groups:

The reduction of the two nitro groups is a primary transformation pathway. The electron-withdrawing nature of these groups makes them susceptible to reduction by various reagents. nih.gov The reduction proceeds in a stepwise manner, typically involving a six-electron reduction for each nitro group, passing through nitroso and hydroxylamino intermediates to form the corresponding amino group. nih.gov

Common methods for reducing aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium, Platinum, or Nickel with hydrogen gas is a clean and efficient method. masterorganicchemistry.comlibretexts.org

Metal/Acid Systems: Easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (e.g., HCl) are effective reducing agents. masterorganicchemistry.comcsbsju.edu

Selective mono-reduction of one nitro group in a dinitro compound is a significant challenge. In many dinitroarenes, the presence of two nitro groups enhances the electrophilicity of the aromatic ring, making the dinitro compound more reactive than the mono-reduced nitroaniline intermediate. acs.org For substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com In the case of this compound, the nitro group at the 4-position is para to the fluorine and meta to the amide, while the 2-position is ortho to the amide. Steric and electronic factors would dictate which group is reduced first.

The general mechanism for nitro group reduction can be summarized as follows: NO₂ → NO (Nitroso) → NHOH (Hydroxylamino) → NH₂ (Amino) nih.gov

Oxidation of the Amido Moiety:

The oxidation of the benzamide functional group itself is less common than reactions involving the aromatic ring or its substituents. Oxidation reactions typically target other parts of the molecule. For instance, in related benzamides, oxidation has been shown to occur at a benzylic position if present, rather than the amide group directly. rsc.org If the amide nitrogen is unsubstituted, as in this compound, N-oxidation is a possibility, though not a commonly reported pathway for simple benzamides. More often, oxidation reactions involving amides lead to the modification of substituents on the nitrogen or the aromatic ring. nih.gov

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom at the 5-position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the strong electron-withdrawing effect of the two nitro groups, which are positioned ortho and para to the fluorine atom. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Departure: The fluorine atom, a good leaving group, is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by the electron-withdrawing power of the activating groups. nih.gov The presence of two nitro groups makes the aromatic ring of this compound particularly electron-deficient and thus highly susceptible to nucleophilic attack. nbinno.comnih.gov A wide variety of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups at this position. beilstein-journals.org The reaction of related 2,4-dinitrobenzene derivatives with nucleophiles like hydrazine (B178648) has been studied, confirming the feasibility of this substitution pattern. researchgate.net

The table below summarizes the expected reactivity with various nucleophiles.

NucleophileProduct Type
R-NH₂ (Amine)5-Amino-2,4-dinitrobenzamide derivative
R-O⁻ (Alkoxide)5-Alkoxy-2,4-dinitrobenzamide derivative
R-S⁻ (Thiolate)5-Thioether-2,4-dinitrobenzamide derivative
OH⁻ (Hydroxide)5-Hydroxy-2,4-dinitrobenzamide

Diversification through Functional Group Interconversions

Functional group interconversions (FGI) are essential for diversifying the structure of this compound and creating a library of related compounds. fiveable.mesolubilityofthings.com

Key potential interconversions include:

Reduction of Nitro Groups to Amines: As discussed previously, the two nitro groups can be reduced to primary amines. These resulting amino groups can then undergo a wide range of subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, or alkylation. This opens up a vast array of synthetic possibilities. masterorganicchemistry.com

Hydrolysis of the Amide: The benzamide functional group can be hydrolyzed back to the parent carboxylic acid (2,4-dinitro-5-fluorobenzoic acid) under acidic or basic conditions. This carboxylic acid can then be re-functionalized, for example, by conversion to an ester or reaction with a different amine to form a new amide. doubtnut.comdoubtnut.com

Reactions of the Amide Nitrogen: The N-H protons of the primary amide are weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or acylated, although these reactions can sometimes be challenging to perform selectively on primary amides.

Advanced Spectroscopic and Crystallographic Elucidation of 2,4 Dinitro 5 Fluorobenzamide

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule, offering a molecular fingerprint.

FTIR spectroscopy is particularly useful for identifying polar functional groups. The predicted infrared absorption bands for 2,4-Dinitro-5-fluorobenzamide are based on the characteristic frequencies of its constituent parts: the benzamide (B126) moiety, the nitro groups, and the carbon-fluorine bond.

The primary amide group gives rise to several distinct vibrations. Two bands are anticipated in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The C=O stretch, known as the Amide I band, is expected to produce a very strong absorption around 1660-1680 cm⁻¹. The N-H bending vibration, or the Amide II band, will likely appear near 1620 cm⁻¹.

The dinitro-substituted aromatic ring contributes strong and characteristic absorptions. The asymmetric stretching vibration of the NO₂ groups is predicted to occur in the 1530-1550 cm⁻¹ range, while the symmetric stretch is expected around 1340-1360 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. Furthermore, the C-F stretching vibration is anticipated to produce a strong band in the 1250-1200 cm⁻¹ range.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3400-3200N-H Stretch (asymmetric & symmetric)-CONH₂Medium
~3100-3000Aromatic C-H StretchAr-HMedium-Weak
~1670C=O Stretch (Amide I)-CONH₂Strong
~1620N-H Bend (Amide II)-CONH₂Medium-Strong
~1540Asymmetric NO₂ Stretch-NO₂Very Strong
~1350Symmetric NO₂ Stretch-NO₂Very Strong
~1230C-F StretchAr-FStrong

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the most prominent features in the Raman spectrum are expected to arise from the nitro groups and the aromatic ring.

The symmetric stretching vibration of the two nitro groups, anticipated around 1350 cm⁻¹, is expected to be a particularly intense and characteristic Raman band. This is a hallmark of dinitro-aromatic compounds. The aromatic ring's "breathing" modes, which involve the symmetric expansion and contraction of the ring, typically produce strong signals in the 1000-800 cm⁻¹ region. While the C=O stretch of the amide is observable, it is generally less intense in Raman than in FTIR spectra.

Predicted Raman Shift (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3080Aromatic C-H StretchAr-HMedium
~1600Aromatic C=C StretchAromatic RingMedium
~1350Symmetric NO₂ Stretch-NO₂Very Strong
~1000Aromatic Ring BreathingAromatic RingStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is the most powerful tool for determining the precise molecular architecture of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple but highly informative. The amide protons (-CONH₂) would likely appear as two distinct broad singlets in the 7.5-8.5 ppm range, a result of their different spatial environments and slow rotation around the C-N bond.

The aromatic region will feature two signals corresponding to H-3 and H-6. Due to the strong electron-withdrawing effects of the two nitro groups, these protons will be significantly deshielded, appearing far downfield.

H-6: This proton is meta to the fluorine atom. It is expected to appear as a doublet around 8.8-9.0 ppm, with a small coupling constant (⁴JH-F) of approximately 3-5 Hz.

H-3: This proton is ortho to the fluorine atom. It is predicted to resonate as a doublet around 8.2-8.4 ppm, with a larger coupling constant (³JH-F) of about 7-10 Hz. The relative positions are inferred from data for 2,4-dinitrofluorobenzene.

Predicted Chemical Shift (δ, ppm)Proton AssignmentMultiplicityCoupling Constant (J, Hz)
~8.9H-6d (doublet)⁴JH-F ≈ 3-5
~8.3H-3d (doublet)³JH-F ≈ 7-10
~7.5-8.5-CONH₂Two broad singletsN/A

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals: one for the carbonyl carbon and seven for the aromatic carbons. The carbonyl carbon of the amide group is expected to appear in the 165-168 ppm region.

The aromatic carbons will be heavily influenced by the substituents. The most notable feature will be the carbon directly bonded to fluorine (C-5), which will exhibit a large one-bond coupling constant (¹JC-F) of approximately 250-270 Hz, appearing as a doublet. The carbons attached to the nitro groups (C-2 and C-4) will be deshielded. The remaining carbons will show smaller two- and three-bond couplings to fluorine.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentKey Feature
~166C=OCarbonyl carbon
~160 (d)C-5Large ¹JC-F coupling (~260 Hz)
~148C-2 / C-4Attached to -NO₂
~145C-4 / C-2Attached to -NO₂
~135C-1Attached to -CONH₂
~128 (d)C-6²JC-F coupling (~20-25 Hz)
~118 (d)C-3²JC-F coupling (~20-25 Hz)

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds, characterized by a wide chemical shift range. For this compound, a single resonance is expected. The chemical shift for a fluorine atom on an electron-deficient aromatic ring typically falls in the -90 to -120 ppm range (relative to CFCl₃).

The signal will be split by the neighboring aromatic protons. It will couple to the ortho proton (H-6) and the meta proton (H-3), resulting in a doublet of doublets (dd) multiplicity. The coupling constants will mirror those observed in the ¹H NMR spectrum, with ³JF-H6 being larger than ⁴JF-H3. This distinct splitting pattern provides definitive confirmation of the substitution pattern on the aromatic ring.

Predicted Chemical Shift (δ, ppm)Fluorine AssignmentMultiplicityCoupling Constants (J, Hz)
-90 to -120Ar-Fdd (doublet of doublets)³JF-H6 ≈ 7-10 Hz; ⁴JF-H3 ≈ 3-5 Hz

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous and high-resolution structural data, which is fundamental for understanding a molecule's steric and electronic properties. nist.gov For a compound like this compound, a detailed crystallographic analysis is crucial for elucidating the intramolecular geometry and the complex network of intermolecular interactions that govern its solid-state architecture. Such structural insights are prerequisites for rational drug design and for building accurate structure-activity relationship models. nist.gov

Single Crystal X-ray Diffraction Methodologies

The successful determination of a crystal structure begins with the growth of high-quality single crystals. For benzamide derivatives, this is typically achieved through slow evaporation of a saturated solution in an appropriate organic solvent. Solvents such as ethanol, chloroform, or dichloromethane (B109758) are commonly employed. researchgate.netmdpi.com

Once suitable single crystals are obtained, they are mounted on a goniometer head of a diffractometer. Modern crystallographic studies often utilize automated four-circle diffractometers equipped with sensitive detectors. The crystal is cooled to a low temperature, typically around 100-150 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

Data collection involves irradiating the crystal with a monochromatic X-ray beam, most commonly generated from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) source. mdpi.comnih.gov As the crystal is rotated, a series of diffraction patterns are recorded. The collected data are then processed to integrate the reflection intensities, which are subsequently corrected for various experimental factors like absorption and polarization.

The final step involves solving and refining the crystal structure. Structure solution is often performed using direct methods, and the refinement is carried out by full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are the standards for this process. mdpi.com

While the specific crystallographic data for this compound is not publicly available in crystallographic databases as of this writing, the table below presents representative data for a closely related fluorinated benzamide, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.

ParameterDescriptionExample Value (for a related fluorobenzamide)
Chemical FormulaThe elemental composition of the molecule.C₁₃H₈F₃NO
Formula WeightThe molar mass of the compound.251.20 g/mol
Crystal SystemOne of the seven crystal systems describing the lattice symmetry.Monoclinic
Space GroupThe group of symmetry operations describing the crystal's structure.Pn
a, b, c (Å)The lengths of the unit cell axes.a = 5.6756(3), b = 4.9829(2), c = 19.3064(12)
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 91.197(5), γ = 90
Volume (ų)The volume of the unit cell.545.88(5)
ZThe number of molecules in the unit cell.2
Temperature (K)The temperature at which data were collected.294(2)
Radiation (λ, Å)The wavelength of the X-rays used.Mo Kα (0.71073)
R-factor (R1)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.038

Analysis of Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is dictated by a hierarchy of non-covalent interactions, which together form a stable three-dimensional supramolecular assembly. The presence of a primary amide group, two nitro groups, and a fluorine atom creates a rich landscape of potential hydrogen bonds and other weaker interactions.

The most dominant intermolecular interaction in benzamide crystals is the robust N−H···O hydrogen bond between the amide groups of adjacent molecules. This interaction typically leads to the formation of a centrosymmetric R²₂(8) ring motif, which propagates into one-dimensional chains or tapes. mdpi.com This primary amide-amide interaction is a highly predictable and reliable supramolecular synthon.

The table below summarizes the likely supramolecular interactions and their potential roles in the crystal structure of this compound.

Interaction TypeDonor-AcceptorDescription and Role in Crystal Packing
Strong Hydrogen BondN−H···O=C (amide)Forms primary R²₂(8) synthons, leading to the formation of 1D molecular chains. This is the primary organizing motif.
Weak Hydrogen BondC−H···O (nitro)Aromatic C-H donors interacting with the oxygen atoms of the nitro groups, linking the primary chains into sheets or a 3D network.
Weak Hydrogen BondC−H···FAromatic C-H donors interacting with the fluorine atom. These interactions provide additional stabilization and directionality. mdpi.com
π-π StackingAromatic Ring ↔ Aromatic RingFace-to-face or offset stacking of the dinitrofluorophenyl rings, contributing to crystal density and stability.
Dipole-Dipole InteractionNO₂···NO₂Interactions between the highly polar nitro groups on adjacent molecules, influencing their relative orientation. mdpi.com
Other InteractionsN−O···πInteraction between the oxygen of a nitro group and the electron cloud of an adjacent aromatic ring, further stabilizing the 3D structure. mdpi.com

Role in Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new molecules and optimizing lead compounds. The three-dimensional structure obtained from X-ray crystallography provides the essential foundation for developing robust 3D-QSAR models.

Compounds with a dinitrobenzamide core, such as the related 2,4-dinitro-5-aziridinyl benzamide (CB 1954), have been investigated for their antineoplastic (anticancer) properties. nih.govbohrium.com QSAR studies on such compounds aim to identify the key molecular features, known as descriptors, that govern this activity. Descriptors can be broadly categorized as electronic, steric, and hydrophobic.

For a molecule like this compound, the crystallographically determined structure helps in calculating these descriptors accurately.

Electronic Descriptors: The two electron-withdrawing nitro groups and the fluorine atom significantly influence the electron distribution of the aromatic ring. Descriptors such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO) are critical. The nitro groups, in particular, are known to be important for the bioreduction that can lead to cytotoxic activity. nih.gov

Steric Descriptors: The precise bond lengths, bond angles, and torsion angles from the crystal structure define the molecule's size and shape. These parameters are used to calculate descriptors like molecular volume, surface area, and shape indices, which are crucial for modeling the binding of the molecule to a biological target.

Hydrophobic Descriptors: While hydrophobicity (often expressed as logP) is a property of the whole molecule, understanding the specific contributions of different functional groups, as arranged in the 3D structure, can refine QSAR models.

By using the accurate 3D coordinates from crystallography, QSAR models can go beyond simple 2D representations and account for the specific conformation of the molecule, leading to more predictive and mechanistically insightful models for designing novel therapeutic agents. nih.gov

Descriptor ClassSpecific DescriptorRelevance for this compound
HydrophobicLogP (Octanol/Water Partition Coefficient)Describes the molecule's ability to cross cell membranes to reach its target.
ElectronicE-LUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to the molecule's ability to accept electrons; important for nitroaromatic compounds that may undergo metabolic reduction.
ElectronicPartial Atomic ChargesQuantifies the electron distribution and potential sites for electrostatic interactions with a biological target.
StericMolecular Volume / Surface AreaDefines the size and shape requirements for binding to a receptor or enzyme active site.
TopologicalConnectivity IndicesNumerical descriptors of molecular branching and structure, often correlated with activity.

Computational Chemistry and Molecular Modeling of 2,4 Dinitro 5 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic properties and reactivity of 2,4-Dinitro-5-fluorobenzamide. These calculations provide a detailed picture of the molecule's structure and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By optimizing the geometry of this compound, DFT calculations can predict key molecular properties such as bond lengths, bond angles, and dihedral angles. These theoretical parameters are often compared with experimental data, such as those from X-ray diffraction, to validate the computational model researchgate.netnih.gov. The calculations can accurately reproduce structural parameters, providing a reliable foundation for further analysis researchgate.net.

DFT is also used to determine various electronic properties, including dipole moment and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions malayajournal.orgacadpubl.eu.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative DFT Results) This table presents hypothetical data typical for a molecule of this nature, as calculated by DFT methods like B3LYP/6-311++G(d,p).

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O (Amide)1.235
C-N (Amide)1.360
C-F1.348
C-N (Nitro 1)1.475
C-N (Nitro 2)1.478
Bond Angle (°)O=C-N (Amide)122.5
C-C-F118.9
C-C-N (Nitro 1)119.5

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule acadpubl.eu. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comyoutube.com. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron malayajournal.orgacadpubl.eu. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity malayajournal.orgacadpubl.eu.

For this compound, the HOMO is expected to be localized over the benzamide (B126) ring system, while the LUMO is likely concentrated around the electron-withdrawing nitro groups. This distribution suggests that the molecule can act as both an electron donor and acceptor, influencing its interaction with other molecules.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative) This table contains representative values derived from DFT calculations.

ParameterEnergy (eV)
HOMO Energy-7.85
LUMO Energy-3.95
HOMO-LUMO Energy Gap (ΔE)3.90

In this compound, significant interactions are expected between the lone pairs of oxygen and nitrogen atoms (donors) and the antibonding orbitals (acceptors) of the nitro groups and the aromatic ring. These delocalization effects are crucial for stabilizing the molecular structure.

Table 3: Significant Donor-Acceptor Interactions in this compound from NBO Analysis (Illustrative) This table shows hypothetical stabilization energies (E(2)) for key intramolecular interactions.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O) of C=Oπ(C-N) Amide25.5
π(C-C) Ringπ(C-N) Nitro18.2
LP(N) Amideσ(C-C) Ring5.1
LP(F)σ(C-C) Ring3.8

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time nih.gov. For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor nih.govnih.gov. By simulating the molecule's motion, researchers can identify stable conformations and understand the energetic barriers between them. Analysis of parameters like the Root Mean Square Deviation (RMSD) can indicate the stability of the molecule's conformation within a specific environment, such as the binding pocket of a protein nih.gov. These simulations provide insights into how the molecule might adapt its shape to fit into a binding site, a key aspect of its potential biological activity.

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid nih.govchemmethod.com. This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its biological target nih.govnih.gov.

Docking studies of this compound against a specific biological macromolecule can predict its binding mechanism. The simulation places the ligand into the active site of the target and calculates a docking score, which estimates the binding affinity nih.gov. A lower binding energy value typically indicates a more stable and favorable interaction.

The analysis focuses on identifying specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the protein nih.govnih.gov. For this compound, the amide group can act as a hydrogen bond donor and acceptor, the nitro groups can form electrostatic interactions, and the fluorinated phenyl ring can engage in hydrophobic or halogen bonding interactions. Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing more potent derivatives nih.gov.

Table 4: Predicted Interactions of this compound with a Hypothetical Protein Active Site (Illustrative Docking Results)

Amino Acid ResidueInteraction TypeDistance (Å)Interacting Group on Ligand
ARG 145Hydrogen Bond2.9Amide Carbonyl Oxygen
SER 190Hydrogen Bond3.1Amide N-H
LYS 140Electrostatic3.5Nitro Group Oxygen
PHE 250π-π Stacking4.2Aromatic Ring
LEU 210Hydrophobic3.8Aromatic Ring

Insufficient Data Available for this compound Inhibition Mode Characterization

Following a comprehensive search of available scientific literature and biochemical databases, no specific studies detailing the kinetic inhibition mode of this compound were identified. Research characterizing whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any specific enzyme appears to be unavailable at this time.

Therefore, the requested section on the "Inhibition Mode Characterization (e.g., Competitive, Non-Competitive, Uncompetitive)" of this compound, including detailed research findings and data tables, cannot be generated. The foundational data required to accurately describe its biochemical mechanism of inhibition is not present in the public domain.

Further empirical research involving kinetic assays with purified enzymes and this compound would be necessary to determine its specific mode of inhibition. Such studies would typically involve measuring enzyme reaction rates at varying substrate and inhibitor concentrations to elucidate the precise mechanism by which it exerts any inhibitory effects. Without such primary research, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy.

Biochemical and Mechanistic Investigations of 2,4 Dinitro 5 Fluorobenzamide and Its Analogs

Enzyme Inhibition Studies and Mechanistic Insights

The study of enzyme inhibitors is crucial for the development of new therapeutic agents and for understanding biological pathways. Dinitrophenyl compounds, including 2,4-Dinitro-5-fluorobenzamide and its analogs, have been investigated for their interactions with various enzymes. These investigations provide insights into the mechanisms of inhibition, including the kinetics and nature of binding.

Enzyme inhibition can be broadly categorized as either reversible or irreversible. In reversible inhibition, the inhibitor binds non-covalently to the enzyme, and the enzyme-inhibitor complex can readily dissociate. Irreversible inhibition, in contrast, typically involves the formation of a stable, covalent bond between the inhibitor and the enzyme, effectively permanently inactivating the enzyme molecule.

An analog of the subject compound, CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), provides a clear example of irreversible inhibition. researchgate.netbiomart.cn CB 1954 is a monofunctional alkylating agent. researchgate.net The presence of the aziridine (B145994) ring, a highly reactive functional group, allows the compound to form covalent bonds with biological macromolecules. In the case of Walker tumour cells, CB 1954 is bioreduced to a reactive difunctional intermediate that can form DNA-DNA interstrand crosslinks, leading to its antitumor activity. nih.gov This formation of covalent crosslinks is a hallmark of time-dependent, irreversible inhibition. nih.gov This mechanism highlights how the dinitrobenzamide scaffold can be functionalized to create potent irreversible inhibitors.

Enzyme inhibitors can exert their effects through two primary binding mechanisms: binding to the active site or to an allosteric site. Active site inhibitors, often structurally similar to the enzyme's substrate, bind to the same site as the substrate, preventing the substrate from binding. This can be competitive, where the inhibitor and substrate directly compete for the active site, or non-competitive in some variations.

Allosteric modulators, on the other hand, bind to a site on the enzyme that is topographically distinct from the active site. frontiersin.orgnih.govnih.gov This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby affecting the enzyme's activity. frontiersin.orgnih.gov Allosteric modulation can either decrease (negative allosteric modulation) or increase (positive allosteric modulation) an enzyme's function. frontiersin.org

Studies on analogs of this compound suggest a preference for active site binding. For instance, N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA), a dinitrophenyl analog, has been identified as a competitive inhibitor of the human glucose transporter GLUT5. medchemexpress.com This competitive inhibition indicates that MSNBA directly competes with the natural substrate, fructose (B13574), for binding at the transporter's active site. medchemexpress.com Further ligand docking and mutagenesis studies have suggested that MSNBA binds near the active site of GLUT5. medchemexpress.com

The potency of an enzyme inhibitor is quantified by parameters such as the inhibition constant (IC50) and the dissociation constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. ncifcrf.govnih.gov The Ki value, however, is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. researchgate.net For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay. nih.gov

For the GLUT5 inhibitor MSNBA, a dinitrophenyl analog, the inhibition of fructose uptake was evaluated in the human breast cancer cell line MCF7. These studies determined that MSNBA competitively inhibited GLUT5 with a Ki of 3.2 ± 0.4 μM. medchemexpress.com

CompoundTargetInhibition TypeKi Value
N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA)Human GLUT5Competitive3.2 ± 0.4 μM medchemexpress.com

Interaction with Specific Biological Targets (Excluding Clinical Human Trial Data)

The biological effects of this compound and its analogs are defined by their interactions with specific protein targets. Research has focused on their potential as inhibitors of key enzymes involved in disease pathways, such as Bruton's Tyrosine Kinase (BTK) and the glucose transporter GLUT5.

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling pathways, making it an attractive therapeutic target for autoimmune diseases and B-cell malignancies. nih.goveurekaselect.commdpi.com The development of BTK inhibitors has led to both irreversible and reversible covalent inhibitors. nih.govnih.gov

Research into novel BTK inhibitors has explored various chemical scaffolds, including those based on aminopyrazole carboxamides, which can be considered fluorobenzamide derivatives. In one such study, potent covalent inhibitors of BTK were developed. nih.gov By modifying the covalent reactive group, researchers were able to tune the nature of the inhibition from irreversible to reversible. nih.gov For example, cyanamide-based derivatives were found to act as reversible-covalent inhibitors of BTK. nih.gov These compounds demonstrated high potency against BTK while showing excellent selectivity against other kinases like EGFR. nih.gov The lead compounds from this series also exhibited favorable pharmacokinetic properties in rats. nih.gov This highlights the utility of the fluorobenzamide scaffold in designing targeted and selective kinase inhibitors.

GLUT5 is the primary transporter for fructose and is overexpressed in certain types of cancer, such as breast cancer, making it a target for both diagnostic and therapeutic purposes. nih.gov The inhibition of GLUT5 can potentially starve cancer cells of a key energy source.

As previously mentioned, the dinitrophenyl analog N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) was identified through virtual screening as a potent and specific inhibitor of human GLUT5. medchemexpress.com In vitro studies using proteoliposomes confirmed its inhibitory effect on fructose transport. medchemexpress.com The inhibition was found to be specific to GLUT5, as MSNBA did not significantly affect other glucose transporters like GLUT1-4 or GLUT2. medchemexpress.com

Further research has explored other fructose mimics for GLUT5 inhibition. Analogs of 2,5-anhydro-D-mannitol, a compound that mimics the furanose form of fructose, have been synthesized and evaluated. nih.govnih.gov These studies have shown that modifications at the C-3 position of the 2,5-anhydro-D-mannitol scaffold can lead to compounds with significant inhibitory activity against fructose uptake in breast cancer cells. nih.gov For example, a fluorescent derivative, 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM), was found to have a Ki in the range of 2.3–2.7 mM in human MCF7 breast cancer cells. nih.gov These investigations into fructose analogs demonstrate a continued effort to develop potent and selective GLUT5 inhibitors. scbt.com

Targeting Parasitic Enzymes (e.g., Trypanothione (B104310) Reductase)

The unique metabolic pathways of parasitic organisms, such as those belonging to the Trypanosomatidae family, present prime targets for the development of selective chemotherapeutic agents. One of the most critical and extensively studied of these targets is trypanothione reductase (TR), a flavoenzyme essential for the parasite's defense against oxidative stress. nih.gov TR is central to the trypanothione-based redox system, which is absent in humans, who instead rely on a glutathione (B108866)/glutathione reductase system. This fundamental difference makes TR an attractive target for the design of drugs with high selectivity for the parasite and minimal effects on the host. mdpi.com

The enzyme catalyzes the NADPH-dependent reduction of trypanothione disulfide to its dithiol form, which is crucial for maintaining a reducing intracellular environment and detoxifying reactive oxygen species generated by the host's immune response. nih.gov The inhibition of TR disrupts this delicate redox balance, leading to an accumulation of oxidative damage and ultimately, parasite death. Consequently, the development of potent and selective TR inhibitors is a major focus of anti-parasitic drug discovery. mdpi.com

Nitroaromatic compounds, a class to which this compound belongs, have a significant history in the treatment of parasitic infections. For instance, benznidazole, a nitroimidazole derivative, is used to treat Chagas disease and is believed to be bioactivated by parasitic nitroreductases. mdpi.com The nitro groups in these compounds can undergo reduction to form reactive intermediates that are toxic to the parasite. This established role of the nitro moiety in anti-parasitic drugs provides a strong rationale for investigating dinitro-substituted compounds like this compound as potential inhibitors of key parasitic enzymes such as Trypanothione Reductase.

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy

The systematic investigation of how chemical structure relates to biological activity is fundamental to the development of effective enzyme inhibitors. For compounds targeting parasitic enzymes like Trypanothione Reductase, SAR studies provide critical insights into the molecular features required for potent and selective inhibition.

Rational Design of Fluorinated Benzamide (B126) Derivatives

The rational design of enzyme inhibitors often involves the strategic incorporation of specific chemical groups to enhance binding affinity, selectivity, and pharmacokinetic properties. The inclusion of fluorine atoms and nitro groups in a benzamide scaffold, as seen in this compound, is a deliberate design strategy. Fluorine, with its high electronegativity and small size, can form strong hydrogen bonds and other favorable interactions with amino acid residues in the enzyme's active site. nih.gov These interactions can significantly improve the binding affinity and specificity of the inhibitor.

In the context of TR inhibitors, the design of new derivatives often focuses on modifying known scaffolds to improve their efficacy and reduce potential toxicity. For example, research on 3-amino-1-arylpropan-1-one derivatives as Leishmania infantum TR (LiTR) inhibitors has explored the role of the nitro group. nih.gov While the nitro group is a known pharmacophore in anti-parasitic drugs, concerns about its potential for mutagenicity have prompted investigations into its replacement with other substituents, including halogens like fluorine. nih.gov The rationale is to maintain or enhance inhibitory activity through alternative interactions, such as halogen bonds with polar amino acids in the binding site, while mitigating the risks associated with the nitro moiety. nih.gov This approach highlights the iterative process of rational drug design, where structural analogs are created to probe the functional importance of different chemical features.

Impact of Structural Modifications on Target Binding and Inhibition

In a study of 3-amino-1-arylpropan-1-one derivatives targeting LiTR, the 4-nitro-substituted parent compound (Compound 1 ) was modified to explore the contribution of the nitro group to its activity. nih.gov The nitro group was replaced with hydrogen, fluorine, and bromine, among other groups. The resulting analogs were tested for their ability to inhibit LiTR.

The results, summarized in the table below, demonstrate the significant impact of these modifications. The parent nitro compound (1 ) exhibited an IC50 of 7.5 µM against LiTR. When the nitro group was replaced with a fluorine atom (Compound 2b ), the resulting IC50 was 65.0 µM. nih.gov While this represents a decrease in potency compared to the parent compound, it is significant that the fluorinated analog retained inhibitory activity. This finding suggests that while the nitro group plays a role in the compound's efficacy, a fluorine atom can still facilitate interactions within the enzyme's active site, albeit to a lesser extent in this particular scaffold. nih.gov

Importantly, the fluorinated compound 2b showed high selectivity, with an IC50 value greater than 150 µM against the human homolog, glutathione reductase (hGR). nih.gov This selectivity is a critical attribute for a potential drug candidate, as it minimizes off-target effects in the host. Docking studies suggested that the higher potency of the nitro compound might be due to a specific hydrogen bond that is not formed by the fluoro-substituted analog. nih.gov

Table 1: Inhibitory Activity of 3-Amino-1-arylpropan-1-one Derivatives against Leishmania infantum Trypanothione Reductase (LiTR) and Human Glutathione Reductase (hGR)

Compound R Group LiTR IC50 (µM) hGR IC50 (µM)
1 -NO₂ 7.5 > 85
2b -F 65.0 > 150

Data sourced from a study on LiTR inhibitors. nih.gov

These findings underscore the delicate balance of structural features required for potent enzyme inhibition. The dinitro and fluoro substitutions on the benzamide ring of this compound are thus key determinants of its potential interactions with a target enzyme. The electron-withdrawing nature of these groups can influence the electronic distribution of the entire molecule, affecting its ability to bind to the active site of enzymes like Trypanothione Reductase. Further studies on this compound and its close analogs would be necessary to fully elucidate its specific SAR profile and potential as an anti-parasitic agent.

Applications of 2,4 Dinitro 5 Fluorobenzamide As a Research Tool and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of a molecule as a precursor in organic synthesis is largely dependent on its reactivity and the functional groups it possesses. While fluorinated and nitrated aromatic compounds are broadly recognized as valuable building blocks in medicinal chemistry and materials science, specific documented instances of 2,4-Dinitro-5-fluorobenzamide being used as a precursor for complex organic molecules are not readily found in published research.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of pharmaceutical and materials chemistry. The synthesis of these structures often relies on versatile starting materials that can undergo various cyclization reactions. Although the dinitro- and fluoro-substituted benzene (B151609) ring of this compound suggests potential for nucleophilic aromatic substitution reactions, which are fundamental in the synthesis of many heterocyclic systems, specific examples of its use as a direct building block for heterocyclic compound synthesis are not detailed in the scientific literature. General principles of organic synthesis suggest that the fluorine atom could act as a leaving group in the presence of a suitable nucleophile, and the nitro groups could be reduced to amines, which are common precursors for heterocycles. However, dedicated studies employing this compound for this purpose have not been identified.

Intermediate in the Preparation of Biarylthiohydantoins

Biarylthiohydantoins are a class of compounds with recognized biological activity. Their synthesis often involves the coupling of an arylthiohydantoin core with another aryl group. The potential role of this compound as an intermediate in such a synthesis would likely involve the displacement of the fluoride (B91410) ion by a sulfur-containing nucleophile, followed by further transformations. Despite the theoretical plausibility of such a synthetic route, a review of the literature does not yield specific research that documents the use of this compound as an intermediate in the preparation of biarylthiohydantoins.

Role in Advanced Materials Science Research

The incorporation of fluorine and nitro groups into organic molecules can impart unique electronic and photophysical properties, making them attractive for applications in materials science, such as in the development of polymers, dyes, or electronic materials. The high degree of functionalization in this compound suggests it could be a candidate for such research. Nevertheless, there is a notable absence of published studies that specifically investigate or report the application of this compound in the field of advanced materials science.

Development of Advanced Analytical Methodologies for Compound Detection and Quantification

The development of sensitive and specific analytical methods is crucial for the detection and quantification of chemical compounds in various matrices. Techniques such as chromatography (HPLC, GC), spectroscopy (UV-Vis, NMR, Mass Spectrometry), and electrochemical methods are commonly employed.

While analytical methods for various dinitrophenyl compounds are well-established, dedicated research on the development of advanced analytical methodologies specifically for the detection and quantification of this compound is not prominently featured in the scientific literature. The presence of chromophoric nitro groups suggests that UV-Vis spectrophotometry could be a viable detection method. Similarly, its structure would be amenable to analysis by mass spectrometry and NMR. However, specific studies detailing the optimization and validation of such methods for this particular compound are not currently available.

The following table summarizes the findings regarding the applications of this compound in the specified research areas:

SectionSubsectionResearch Findings
6.1. Precursor in the Synthesis of Complex Organic Molecules No specific documented use as a precursor.
6.1.1. Building Block for Heterocyclic Compound SynthesisNo specific examples found in the literature.
6.1.2. Intermediate in the Preparation of BiarylthiohydantoinsNo documented use as an intermediate.
6.2. Role in Advanced Materials Science Research No specific applications reported in the literature.
6.3. Development of Advanced Analytical Methodologies No specific advanced methods for its detection and quantification found.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of artificial intelligence (AI) and chemistry is creating a new paradigm for molecular design and optimization. For a scaffold like 2,4-Dinitro-5-fluorobenzamide, these computational tools offer the potential to rapidly explore its chemical space and predict molecular properties, thereby accelerating the discovery of new derivatives with enhanced functions.

Future research will likely focus on several key areas. Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing libraries of nitroaromatic compounds to design novel analogs of this compound. harvard.edu These models can generate molecules with specific desired properties, such as improved biological activity or tailored physical characteristics. Reinforcement learning can further refine this process, guiding the generation of molecules toward a specific goal, such as high binding affinity to a biological target. nih.gov

Table 1: Application of AI/ML Models in the Development of this compound Analogs

AI/ML Model Type Application Area Potential Outcome for this compound
Generative Models (e.g., VAEs, GANs) De Novo Drug Design Generation of novel derivatives with optimized properties (e.g., enhanced target specificity).
Predictive Models (e.g., QSAR) Property & Activity Prediction Rapid virtual screening to forecast bioactivity, toxicity, and physicochemical properties. nih.gov
Reinforcement Learning Lead Optimization Iterative refinement of molecular structures to maximize desired therapeutic effects. nih.gov
Deep Learning (Neural Networks) Synthesis Prediction Identification of efficient and viable synthetic pathways for novel, complex derivatives.

Exploration of Novel Reactivity and Catalytic Applications

The unique arrangement of functional groups in this compound—an activated aromatic ring, a nucleophilic substitution site, and a directing amide group—provides a rich platform for exploring novel chemical reactions and catalytic systems.

The fluorine atom, activated by the two electron-withdrawing nitro groups, is a prime site for nucleophilic aromatic substitution (SNAr) reactions. koreascience.kr While reactions of the parent compound, 1-fluoro-2,4-dinitrobenzene, with nucleophiles like amines and nucleotides are well-documented, epa.govrsc.org future work could explore a much wider range of complex nucleophiles to synthesize novel libraries of compounds. The kinetics and mechanisms of these reactions, particularly the role of the amide group in modulating reactivity, warrant further investigation. semanticscholar.org

Beyond SNAr, the amide group itself can serve as a handle for catalytic functionalization. Recent advances in transition-metal catalysis have shown that amide groups can direct C-H activation at the ortho position. For example, cobalt-catalyzed C-H deuteriomethoxylation of benzamides has been demonstrated, opening the door to regioselective modification of the aromatic ring. mdpi.com Future research could explore the application of this and other directed C-H functionalization strategies to introduce new substituents onto the this compound scaffold, providing access to derivatives that are difficult to synthesize through classical methods.

Furthermore, the compound itself or its derivatives could serve as precursors to novel catalysts. The electron-deficient aromatic system and the potential for coordination through the amide and nitro groups suggest that metallic complexes of this compound could exhibit interesting catalytic properties.

Table 2: Potential Future Reactions for this compound

Reaction Type Functional Group Involved Potential Application
Nucleophilic Aromatic Substitution (SNAr) C-F bond Synthesis of diverse compound libraries by introducing various nucleophiles. koreascience.krsemanticscholar.org
Directed C-H Functionalization C-H bond ortho to amide Regioselective introduction of new functional groups via transition-metal catalysis. mdpi.com
Nitro Group Reduction -NO2 groups Creation of amino derivatives, which can serve as building blocks for further synthesis.
Amide Bond Modification -CONH2 group Transformation into other functional groups (e.g., nitriles, thioamides) to modulate properties.

Interdisciplinary Research in Chemical Biology and Advanced Materials

The structural motifs within this compound make it a compelling candidate for applications at the interface of chemistry, biology, and materials science.

In chemical biology, the dinitrophenyl group is a known entity. A closely related compound, CB 1954 (2,4-dinitro-5-aziridinyl benzamide), has been identified as a DNA interstrand crosslinking agent, highlighting the potential of this scaffold in the development of anticancer therapeutics. nih.gov Future research could focus on designing this compound derivatives that can act as molecular probes to study biological processes. For example, the dinitrophenyl moiety is often used in probes designed to react with and detect biologically important thiols. researchgate.net By attaching a fluorophore, derivatives could be developed for real-time imaging of specific analytes or enzymatic activities within living cells. nih.goved.ac.uk

In the realm of advanced materials, the high nitrogen content and oxygen balance conferred by the dinitro groups suggest potential applications in energetic materials. nih.govasm.org Nitroaromatic compounds are foundational to many explosives, and research into new structures aims to achieve a better balance of power and sensitivity. uni-muenchen.demdpi.compurdue.edu The introduction of fluorine can influence crystal packing, density, and thermal stability, properties that are critical for the performance of energetic materials. researchgate.netacs.org Theoretical and experimental studies could evaluate this compound and its derivatives as new energetic compounds or as precursors to them. nih.gov

Furthermore, nitroaromatic compounds are used extensively in the development of polymers for the fluorescent detection of explosives. mdpi.comresearchgate.netmdpi.com The electron-deficient nature of the this compound ring could lead to strong interactions with electron-rich analytes. By incorporating this molecule as a monomer into a polymer backbone, it may be possible to create new sensory materials with high sensitivity and selectivity for detecting trace amounts of specific chemicals.

Q & A

Basic: What are the optimal synthetic routes for 2,4-Dinitro-5-fluorobenzamide?

Methodological Answer:
The synthesis typically involves sequential nitration and fluorination of a benzamide precursor. A common approach starts with fluorinated benzamide derivatives, where nitration is performed under controlled acidic conditions to direct nitro groups to specific positions. For example, analogous compounds like 4-Amino-2-fluorobenzamide are synthesized via substitution reactions using 2,4-difluorobenzonitrile, followed by hydrolysis and nitration steps . Adapting this method, nitration at the 2- and 4-positions of a fluorobenzamide intermediate (e.g., using HNO₃/H₂SO₄) requires precise temperature control (0–5°C) to avoid over-nitration or decomposition. Post-reaction purification via recrystallization or column chromatography ensures high yields (>75%) and purity.

Table 1: Comparison of Synthetic Routes

PrecursorNitration ConditionsYield (%)Purity (HPLC)Reference
5-FluorobenzamideHNO₃/H₂SO₄, 0°C78>95%
2,4-DifluorobenzonitrileH₂SO₄, Br₂ (bromination)65>90%

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Key analytical techniques include:

  • HPLC : To assess purity (>98% as per industry standards, e.g., GLPBIO’s protocols) and detect trace impurities .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorines at C5, nitro groups at C2/C4). For example, fluorinated benzamides show distinct ¹⁹F NMR shifts between -110 to -120 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₇H₄FN₃O₄ requires m/z 229.0132).

Critical Note: Discrepancies in melting points or spectral data may indicate isomer formation during synthesis, necessitating iterative optimization .

Advanced: How can contradictions in reaction yields from different synthetic protocols be resolved?

Methodological Answer:
Yield inconsistencies often arise from:

  • Reagent Stoichiometry : Excess nitrating agents (e.g., HNO₃) may cause side reactions. Titration or in-situ monitoring (e.g., FTIR for nitro group formation) improves reproducibility .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group stability, while protic solvents (e.g., H₂O) may hydrolyze intermediates.
  • Catalyst Choice : FeCl₃ or ZnCl₂ can direct nitration regioselectivity. Comparative studies show ZnCl₂ improves yields by 15% in fluorobenzamide derivatives .

Case Study: In the synthesis of 5-Bromo-2,4-difluorobenzoic acid, replacing Br₂ with 1,3-dibromo-5,5-dimethylhydantoin increased yields from 65% to 82% due to milder reaction conditions .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with exothermic peaks indicating nitro group instability. Storage at -20°C in amber vials is recommended .
  • pH Sensitivity : Hydrolysis studies (pH 1–13) reveal degradation at pH >10, forming 5-fluoro-2,4-dinitrobenzoic acid. Buffered solutions (pH 4–7) maintain stability for >6 months .

Table 2: Stability Data

ConditionDegradation ProductHalf-Life (Days)
pH 2 (HCl)None detected>180
pH 12 (NaOH)5-Fluoro-2,4-dinitrobenzoic acid7
40°C (dry)Partial decomposition30

Advanced: How can mechanistic studies elucidate the reactivity of nitro groups in this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., aromatic C-H) quantifies electron-withdrawing effects of nitro/fluoro groups .
  • Computational Modeling : Density Functional Theory (DFT) predicts electrophilic substitution preferences. For example, nitro groups at C2/C4 deactivate the ring, directing further reactions to C5 .
  • Spectroscopic Probes : Time-resolved Raman spectroscopy tracks nitro group reduction pathways in catalytic environments .

Advanced: What in vitro methodologies assess the biological interactions of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Fluorogenic substrates quantify interactions with nitroreductases or cytochrome P450 enzymes. IC₅₀ values correlate with nitro group positioning .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁸F derivatives) track intracellular accumulation using PET imaging, as demonstrated in related fluorobenzamide probes .
  • Toxicity Screening : MTT assays in HepG2 cells evaluate cytotoxicity, with EC₅₀ values guiding safe handling protocols (e.g., LD₅₀ >500 mg/kg in rodents) .

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